molecular formula C7H3ClINO B2365156 2-Chloro-1-iodo-4-isocyanatobenzene CAS No. 1261790-72-0

2-Chloro-1-iodo-4-isocyanatobenzene

Cat. No.: B2365156
CAS No.: 1261790-72-0
M. Wt: 279.46
InChI Key: OOGMUJMQNGSUQJ-UHFFFAOYSA-N
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Description

2-Chloro-1-iodo-4-isocyanatobenzene is a chemical compound belonging to the family of isocyanate derivatives. It has the molecular formula C7H3ClINO and a molecular weight of 279.46 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an isocyanate functional group.

Preparation Methods

The synthesis of 2-Chloro-1-iodo-4-isocyanatobenzene typically involves the reaction of 2-chlorobenzene with iodine and an isocyanate source. One common method involves the reaction of 2-chlorobenzene with iodine monochloride (ICl) to form 2-chloro-1-iodobenzene, which is then reacted with phosgene (COCl2) to introduce the isocyanate group . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

2-Chloro-1-iodo-4-isocyanatobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, ammonia (NH3) for addition, and hydrogen (H2) for reduction. Major products formed from these reactions include substituted benzenes, ureas, and amines.

Scientific Research Applications

2-Chloro-1-iodo-4-isocyanatobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-iodo-4-isocyanatobenzene involves its interaction with nucleophiles due to the presence of the isocyanate group. This group can react with amines to form stable urea linkages, which are important in various biological and chemical processes. The chlorine and iodine atoms also contribute to the compound’s reactivity, allowing it to participate in halogen exchange reactions .

Comparison with Similar Compounds

2-Chloro-1-iodo-4-isocyanatobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of halogen atoms and the isocyanate group, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-chloro-1-iodo-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGMUJMQNGSUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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